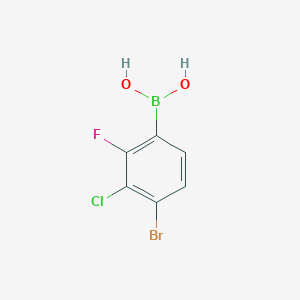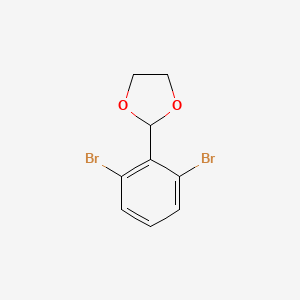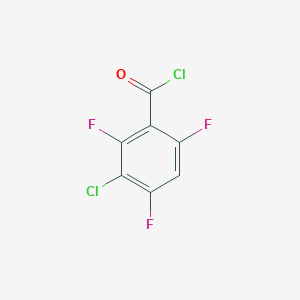![molecular formula C18H25N3 B6318196 Cycloheptyl-[3-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95% CAS No. 179056-41-8](/img/structure/B6318196.png)
Cycloheptyl-[3-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cycloheptyl-[3-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine (95%) is a cyclic amine compound that is a derivative of the cycloheptyl group. It is an important intermediate for the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. This compound has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
Cycloheptyl-[3-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine (95%) is an important intermediate for the synthesis of various pharmaceuticals and agrochemicals. It has been used in the synthesis of novel antifungal agents, such as the compound 2-methyl-2H-pyrazol-3-yl-benzyl-N-(cycloheptyl)-amine, which has been shown to possess antifungal activity against Candida albicans. In addition, cycloheptyl-[3-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine (95%) has been used in the synthesis of novel compounds with potential anti-cancer and anti-inflammatory activities.
作用機序
The mechanism of action of cycloheptyl-[3-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine (95%) is not yet fully understood. However, it is believed to act as a chelating agent, binding to metal ions and forming complexes with them. This binding is thought to be responsible for its various biochemical and physiological effects.
Biochemical and Physiological Effects
Cycloheptyl-[3-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine (95%) has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of bacteria and fungi, and can also inhibit the production of pro-inflammatory cytokines. In addition, it has been shown to possess anti-cancer and anti-inflammatory activities, as well as to possess antioxidant and anti-apoptotic effects.
実験室実験の利点と制限
The use of cycloheptyl-[3-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine (95%) in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. In addition, it is a relatively stable compound, making it ideal for use in long-term experiments. However, it is important to note that cycloheptyl-[3-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine (95%) can be toxic in high concentrations, and should be handled with care.
将来の方向性
The potential applications of cycloheptyl-[3-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine (95%) are vast and exciting. Further research into its mechanism of action could lead to the development of novel therapeutic agents. In addition, further research into its biochemical and physiological effects could lead to the development of new compounds with potential anti-cancer, anti-inflammatory, and antioxidant properties. Finally, further research into its synthesis and stability could lead to the development of more efficient and cost-effective synthesis methods.
合成法
The synthesis of cycloheptyl-[3-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine (95%) is achieved through a two-step process. The first step involves the reaction of cycloheptyl bromide with 2-methyl-2H-pyrazol-3-yl-benzyl alcohol in the presence of a base. This reaction produces cycloheptyl-[3-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine (95%). The second step involves the reduction of the cycloheptyl-[3-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine (95%) to the desired product. This is typically achieved through the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.
特性
IUPAC Name |
N-[[3-(2-methylpyrazol-3-yl)phenyl]methyl]cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3/c1-21-18(11-12-20-21)16-8-6-7-15(13-16)14-19-17-9-4-2-3-5-10-17/h6-8,11-13,17,19H,2-5,9-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYVZLVRGIYRCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=CC(=C2)CNC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S,4'S)-2,2'-Cyclobutylidenebis[4,5-dihydro-4-t-butyloxazole], 95%](/img/structure/B6318115.png)
![Cycloheptyl-[3-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318121.png)
![3-{[(Propan-2-yl)amino]methyl}phenol](/img/structure/B6318132.png)

![7'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]](/img/structure/B6318150.png)

![[3-Fluoro-5-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B6318174.png)

![(3-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318182.png)
![Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6318186.png)
![Cycloheptyl-[4-(4-methyl-piperazin-1-yl)-benzyl]-amine, 95%](/img/structure/B6318191.png)
![(4-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318204.png)
![Cycloheptyl-[3-(2-methyl-2H-tetrazol-5-yl)-benzyl]-amine, 95%](/img/structure/B6318208.png)
